molecular formula C26H28N4O5 B5420145 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5420145
M. Wt: 476.5 g/mol
InChI Key: PYIAXFVDNJRYPO-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, oxazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the formation of the oxazole ring and the introduction of the nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and trimethoxyphenyl groups.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The piperazine and oxazole rings can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its interactions with various biological targets can provide insights into cellular processes and signaling pathways.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. Pathways involved could include neurotransmitter signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-31-20-8-6-19(7-9-20)29-11-13-30(14-12-29)26-21(17-27)28-24(35-26)10-5-18-15-22(32-2)25(34-4)23(16-18)33-3/h5-10,15-16H,11-14H2,1-4H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIAXFVDNJRYPO-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC(=C(C(=C4)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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